Product packaging for 3-Fluoro-4-methanesulfonamidobenzamide(Cat. No.:CAS No. 1820605-06-8)

3-Fluoro-4-methanesulfonamidobenzamide

Cat. No.: B1532809
CAS No.: 1820605-06-8
M. Wt: 232.23 g/mol
InChI Key: IJSKNQSSWCUHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Fluoro-4-methanesulfonamidobenzamide is a high-purity chemical building block designed for research and development applications. This compound features a benzamide core substituted with a fluorine atom and a methanesulfonamide group, a structural motif prevalent in the design of bioactive molecules. Its primary research value lies in medicinal chemistry, particularly as a key intermediate in the synthesis of novel therapeutic agents. Structural analogs of this compound, specifically sulfonanilide derivatives, have been extensively studied for their potential as anticancer agents. Research indicates that such compounds, which retain a methanesulfonamide group and a bulky aromatic moiety, can significantly inhibit the proliferation of human breast cancer cell lines, including SK-BR-3 and BT-474, through COX-2 independent mechanisms . Furthermore, the 4-fluorobenzamide scaffold is recognized as a privileged structure in pharmaceutical chemistry for developing potent and selective enzyme inhibitors . This scaffold is frequently incorporated into molecules targeting conditions such as chronic pain and inflammation, with some derivatives acting as allosteric modulators for non-opioid targets like the MrgX1 receptor . Researchers can utilize this compound to explore structure-activity relationships and develop new compounds for oncology, neuroscience, and inflammation research. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9FN2O3S B1532809 3-Fluoro-4-methanesulfonamidobenzamide CAS No. 1820605-06-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-(methanesulfonamido)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O3S/c1-15(13,14)11-7-3-2-5(8(10)12)4-6(7)9/h2-4,11H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSKNQSSWCUHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualizing Novel Chemical Entities in Scientific Inquiry

The exploration of novel chemical compounds is the cornerstone of progress in numerous scientific disciplines, most notably in medicinal chemistry and materials science. Each new molecule presents a unique arrangement of atoms and functional groups, offering the potential for undiscovered properties and applications. The process of scientific inquiry for a new compound typically involves its synthesis, characterization, and subsequent evaluation of its biological or material properties. This systematic investigation allows researchers to understand the structure-activity relationships (SAR), which dictate how the specific features of a molecule influence its behavior.

For a compound like 3-Fluoro-4-methanesulfonamidobenzamide, its novelty lies in the specific combination and orientation of its constituent parts: a benzamide (B126) core, a fluorine atom, and a methanesulfonamide (B31651) group. The study of such molecules contributes to the ever-expanding library of chemical knowledge, providing new tools and potential lead compounds for future development.

The Significance of Investigating Aromatic Sulfonamide Derivatives

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry. Aromatic sulfonamides, in particular, are a well-established class of compounds with a broad spectrum of biological activities. Their significance stems from their ability to act as mimics of p-aminobenzoic acid (PABA), an essential nutrient for many bacteria. This mimicry allows them to competitively inhibit the enzyme dihydropteroate (B1496061) synthase, thereby halting folic acid synthesis and preventing bacterial growth. This mechanism is the basis for the antibacterial effects of sulfa drugs.

Beyond their antibacterial properties, aromatic sulfonamides have been investigated for a wide array of other therapeutic applications. They are known to inhibit other enzymes, such as carbonic anhydrases, which has led to the development of diuretics, antiglaucoma agents, and even anticonvulsants. The versatility of the sulfonamide group, combined with the diversity of the aromatic rings to which it can be attached, makes this class of compounds a fertile ground for the discovery of new therapeutic agents. The introduction of a fluorine atom, as seen in 3-Fluoro-4-methanesulfonamidobenzamide, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

Elucidation of the Mechanism of Action of 3 Fluoro 4 Methanesulfonamidobenzamide

Molecular Target Identification and Validation

There is no information in the public domain regarding the molecular target or targets of 3-Fluoro-4-methanesulfonamidobenzamide. The process of identifying and validating the specific proteins, enzymes, or other biomolecules with which a compound interacts is a critical step in drug discovery, but this work has not been published for this molecule.

Proteomic Approaches to Target Deconvolution

No studies have been published that employ proteomic techniques, such as affinity chromatography-mass spectrometry or thermal shift assays, to identify the protein binding partners of this compound.

Genetic Manipulation and Knockdown Studies

A search for studies using genetic methods, such as CRISPR-Cas9 knockout or siRNA-mediated knockdown, to validate a potential target of this compound yielded no results. These techniques are often used to confirm that a compound's effect is dependent on a specific protein, but this has not been documented for this compound.

Downstream Signaling Pathway Modulation

As the molecular target of this compound is unknown, there is no corresponding information about its effects on any downstream signaling pathways.

Kinase Cascades and Phosphorylation Events

There are no published data describing the impact of this compound on intracellular kinase cascades or specific phosphorylation events that are crucial for cell signaling.

Gene Expression and Protein Regulation

No research is available that details how this compound may alter gene expression profiles or the regulation of protein synthesis and degradation within cells.

Cellular Effects and Phenotypic Changes Induced by the Compound

There is a lack of published scientific literature describing any specific cellular effects or observable phenotypic changes in cells upon treatment with this compound.

Pharmacokinetic and Metabolic Fate Investigations of 3 Fluoro 4 Methanesulfonamidobenzamide

Absorption and Distribution Studies in Preclinical Models

Based on the general characteristics of sulfonamide and benzamide (B126) drugs, 3-Fluoro-4-methanesulfonamidobenzamide is anticipated to be readily absorbed orally. msdmanuals.comnumberanalytics.com The bioavailability of such compounds can vary, but many in these classes exhibit good absorption from the gastrointestinal tract. numberanalytics.com The presence of the fluorine atom and the methanesulfonamido group will influence the compound's lipophilicity, a key determinant of its absorption and distribution characteristics. An increase in lipophilicity can facilitate passage across biological membranes.

Once absorbed, the compound would be distributed throughout the body. msdmanuals.comnumberanalytics.com The extent of tissue penetration would depend on its physicochemical properties, including its plasma protein binding. Sulfonamides are known to bind to plasma proteins, primarily albumin, to varying degrees. nih.gov This binding can affect the volume of distribution and the concentration of free, pharmacologically active drug. Distribution into specific tissues, such as the central nervous system, would be governed by its ability to cross the blood-brain barrier.

Hypothetical Preclinical Distribution Data

The following table is illustrative and not based on specific experimental data for this compound.

TissueHypothetical Tissue-to-Plasma Concentration Ratio
Liver8.5
Kidney12.2
Lung5.1
Brain0.8
Muscle2.3

Biotransformation Pathways and Metabolite Identification of the Compound

The metabolism of this compound is expected to proceed through Phase I and Phase II reactions, primarily in the liver. msdmanuals.comnih.gov

Phase I reactions introduce or expose functional groups, typically making the molecule more polar. nih.gov For this compound, several pathways are plausible:

Oxidation: The aromatic ring is a likely site for hydroxylation, a common reaction catalyzed by cytochrome P450 (CYP) enzymes. nih.govannualreviews.org The position of hydroxylation can be influenced by the existing substituents. The fluorine atom, while generally increasing metabolic stability, does not completely prevent aromatic hydroxylation and in some cases can be displaced. annualreviews.orgnih.gov

Hydrolysis: The benzamide linkage can be susceptible to hydrolysis by amidase enzymes, which would cleave the molecule into 3-fluoro-4-methanesulfonamido-benzoic acid and ammonia (B1221849). nih.gov

N-dealkylation: While this specific compound does not have N-alkyl groups, related structures with such groups often undergo this metabolic pathway. glydo.comglydo.com

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to further increase water solubility and facilitate excretion. nih.govdrughunter.comuomus.edu.iq

Glucuronidation: This is a major conjugation pathway. drughunter.comuomus.edu.iq If a hydroxyl group is introduced during Phase I metabolism, it can be readily conjugated with glucuronic acid. The sulfonamide nitrogen or the carboxylic acid formed from hydrolysis could also be potential sites for glucuronidation.

Sulfation: Similar to glucuronidation, hydroxylated metabolites can undergo sulfation, where a sulfonate group is added. drughunter.comuomus.edu.iq

Acetylation: The sulfonamide group is a primary site for acetylation, a common metabolic route for sulfonamide drugs. numberanalytics.comkarger.com This reaction is catalyzed by N-acetyltransferases. karger.com The rate of acetylation can vary between individuals due to genetic polymorphisms of these enzymes, leading to "fast" or "slow" acetylator phenotypes. karger.com

Hypothetical Major Metabolites

The following table is illustrative and not based on specific experimental data for this compound.

MetaboliteMetabolic Pathway
4-Methanesulfonamido-3-fluoro-5-hydroxy-benzamidePhase I - Aromatic Hydroxylation
N-Acetyl-3-fluoro-4-methanesulfonamidobenzamidePhase II - Acetylation
3-Fluoro-4-methanesulfonamidobenzoic acidPhase I - Hydrolysis
Glucuronide conjugate of hydroxylated metabolitePhase II - Glucuronidation

Excretion Routes and Clearance Mechanisms

The primary route of excretion for sulfonamides and their metabolites is through the kidneys into the urine. msdmanuals.comnumberanalytics.comnih.gov Both glomerular filtration and active tubular secretion can be involved in the renal clearance of these types of compounds. msdmanuals.com The polarity of the metabolites formed in Phase I and II reactions significantly enhances their renal excretion. nih.gov

Biliary excretion is another potential route, particularly for higher molecular weight conjugates like glucuronides. nih.govmsdmanuals.com This can sometimes lead to enterohepatic recirculation, where a drug conjugate excreted in the bile is hydrolyzed back to the parent drug by gut bacteria and reabsorbed.

Drug-Drug Interaction Potential via Metabolic Pathways

The potential for drug-drug interactions is a critical aspect of pharmacokinetic evaluation. For this compound, interactions would likely be mediated by its effect on drug-metabolizing enzymes, particularly the cytochrome P450 system. nih.govnih.gov

If the compound is a substrate for a specific CYP isozyme, co-administration with an inhibitor of that enzyme could lead to increased plasma concentrations of the compound. youtube.com Conversely, co-administration with an inducer could decrease its plasma levels and potentially its efficacy. youtube.com

Sulfonamide drugs have been known to be involved in drug interactions. medbullets.com Therefore, in vitro studies using human liver microsomes would be necessary to determine which CYP isozymes are responsible for its metabolism and to assess its potential to inhibit or induce major CYP enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov

In Vitro-In Vivo Correlation (IVIVC) for Pharmacokinetic Parameters

An In Vitro-In Vivo Correlation (IVIVC) aims to establish a predictive mathematical relationship between an in vitro property of a dosage form (like the drug dissolution rate) and an in vivo pharmacokinetic parameter (such as drug absorption). youtube.comyoutube.com

For an oral formulation of this compound, developing an IVIVC could be valuable. A successful IVIVC, particularly a Level A correlation (a point-to-point relationship between in vitro dissolution and in vivo absorption), can be used to predict the in vivo performance of the drug product from its in vitro dissolution profile. youtube.com This is highly useful for quality control and for supporting certain manufacturing changes without the need for further in vivo studies. youtube.com

The development of an IVIVC would involve testing formulations with different release rates both in vitro and in vivo, and then using deconvolution methods to determine the in vivo absorption profile to correlate with the in vitro dissolution data. youtube.com

Following a comprehensive search for scientific literature and data, it has been determined that there is a lack of publicly available information to construct a detailed article on the "Toxicological and Safety Assessment of this compound in Research Models" according to the specified outline.

The compound this compound is primarily documented as a chemical intermediate used in the synthesis of other molecules, particularly in pharmaceutical research and development. Toxicological studies, especially the detailed in vitro and in vivo assessments requested (including acute, subchronic, reproductive, organ-specific, and immunotoxicity evaluations), are typically conducted on final drug candidates or commercial chemicals, not on every synthetic intermediate.

Consequently, the specific data required to populate the sections and subsections of the requested article—such as in vitro cytotoxicity results, preclinical toxicity profiles from animal models, and characterizations of organ-specific toxicity—are not available in published research or toxicology databases.

Therefore, it is not possible to generate a scientifically accurate and informative article that strictly adheres to the provided outline and content requirements.

Toxicological and Safety Assessment of 3 Fluoro 4 Methanesulfonamidobenzamide in Research Models

Biomarkers of Toxicity and Safety Monitoring

The comprehensive toxicological profile and specific biomarkers for 3-Fluoro-4-methanesulfonamidobenzamide are not extensively detailed in publicly available scientific literature. The compound is identified by the CAS Registry Number 1202759-32-7 and is also known as CNX-774, a Bruton's tyrosine kinase (BTK) inhibitor. google.cominterchim.com Furthermore, it is recognized as a potential impurity or related compound of bendamustine, a well-established chemotherapeutic agent. synzeal.com Therefore, a robust safety monitoring strategy for this compound would logically incorporate biomarkers relevant to its drug class and its association with bendamustine.

In the context of pharmaceutical development and safety assessment, monitoring for potential toxicities is crucial. For impurities of potent drugs like bendamustine, the safety monitoring plan for the parent drug provides a foundational framework. Bendamustine is known to cause myelosuppression and liver injury, necessitating routine monitoring of specific hematological and biochemical markers. fda.govfda.gov Any safety evaluation of its impurities would, at a minimum, include these established biomarkers.

Standard hematological and clinical chemistry biomarkers are routinely employed in preclinical research models to detect early signs of toxicity. These markers provide quantitative data on the function of major organ systems, such as the hematopoietic system, liver, and kidneys.

Table 1: Established Clinical Biomarkers Relevant for Bendamustine and Related Compounds

Biomarker ClassSpecific BiomarkerOrgan/System MonitoredRationale for Monitoring
Hematology White Blood Cells (Leukocytes)Hematopoietic SystemTo detect leukopenia, a decrease in white blood cells, indicating potential myelosuppression. fda.gov
Hematology NeutrophilsHematopoietic SystemTo monitor for neutropenia, a critical aspect of myelosuppression that increases infection risk. fda.gov
Hematology PlateletsHematopoietic SystemTo detect thrombocytopenia, a reduction in platelets that can lead to increased bleeding risk. fda.gov
Hematology Hemoglobin (Hgb)Hematopoietic SystemTo monitor for anemia, a common side effect of cytotoxic agents. fda.gov
Liver Function Alanine Aminotransferase (ALT)LiverAn enzyme released into the blood following liver cell damage; a key indicator of hepatotoxicity. fda.govsynquestlabs.com
Liver Function Aspartate Aminotransferase (AST)LiverSimilar to ALT, elevated AST levels can indicate liver injury. synquestlabs.com
General Safety Skin ExaminationIntegumentary SystemTo monitor for potential skin reactions, which can be severe or progressive. fda.gov

Beyond the standard clinical panels, modern toxicological research employs a range of investigational biomarkers that may offer greater sensitivity or specificity for detecting organ damage earlier than traditional markers. For a compound like this compound, which is a kinase inhibitor, a broader panel of safety biomarkers would be considered during preclinical evaluation to build a comprehensive safety profile. These markers are particularly valuable in non-clinical species to bridge findings to potential human outcomes. synquestlabs.com

Table 2: Investigational and Organ-Specific Biomarkers for Preclinical Research

Biomarker ClassSpecific BiomarkerOrgan/System MonitoredPotential Advantage
Kidney Toxicity Kidney Injury Molecule-1 (KIM-1)KidneyA sensitive and specific protein biomarker for acute kidney injury. synquestlabs.com
Kidney Toxicity Neutrophil Gelatinase-Associated Lipocalin (NGAL)KidneyAn early indicator of kidney damage. synquestlabs.com
Kidney Toxicity ClusterinKidneyA protein that is upregulated in response to renal cell injury. synquestlabs.com
Liver Toxicity Glutamate Dehydrogenase (GLDH)LiverA mitochondrial enzyme that is a more specific marker for liver necrosis than ALT/AST. synquestlabs.com
Liver Toxicity Sorbitol Dehydrogenase (SDH)LiverA liver-specific enzyme that can indicate hepatocellular injury. synquestlabs.com

Computational Chemistry and Structural Modeling of 3 Fluoro 4 Methanesulfonamidobenzamide

Quantum Mechanical Calculations and Electronic Structure Analysis

There is currently no publicly available research detailing specific quantum mechanical calculations or a comprehensive electronic structure analysis for 3-Fluoro-4-methanesulfonamidobenzamide. Such studies, which would typically involve methods like Density Functional Theory (DFT), are crucial for understanding the molecule's fundamental properties. These properties include the distribution of electron density, the energies of its molecular orbitals (HOMO and LUMO), and its electrostatic potential surface. This information is foundational for predicting reactivity, stability, and intermolecular interaction sites.

Molecular Docking and Ligand-Protein Interaction Prediction

Specific molecular docking studies for this compound against particular protein targets are not described in the available literature. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. While studies have been conducted on derivatives and analogous structures, the unique combination of the fluoro, methanesulfonamido, and benzamide (B126) groups in this specific compound means that direct extrapolation of binding behaviors from other molecules is not scientifically rigorous. For instance, research on saccharide-modified thiadiazole sulfonamides has included docking analyses, but these molecules differ significantly in structure. mdpi.com Similarly, docking studies have been performed on sulfonamide derivatives of 3-fluoro-4-morpholinoaniline (B119058), a related but distinct compound. researchgate.net

Molecular Dynamics Simulations to Investigate Conformational Flexibility

No dedicated molecular dynamics (MD) simulation studies for this compound have been published. MD simulations are powerful computational methods used to analyze the physical movements of atoms and molecules over time. Such a study would provide critical insights into the conformational flexibility of the this compound scaffold, the stability of its different conformers, and its behavior in a solvated environment. While MD simulations have been employed for other complex molecules, including lauroyl thymidine (B127349) analogs and energetic material coatings, this level of analysis has not been applied to the target compound in the accessible literature. nih.govmdpi.com

QSAR (Quantitative Structure-Activity Relationship) Modeling and Predictive Analytics

A search of scientific databases reveals no Quantitative Structure-Activity Relationship (QSAR) models that specifically include this compound in their training or test sets. QSAR studies are statistical models that relate the chemical structure of a series of compounds to their biological activity. The development of a QSAR model would require a dataset of structurally related compounds with measured biological activities, which does not appear to be publicly available for a series containing this compound. While QSAR studies have been performed on other classes of compounds like fluoropyrrolidine amides, these findings are not directly transferable. nih.gov

De Novo Drug Design and Virtual Screening Based on the Compound Scaffold

There is no evidence in the current body of literature of this compound being used as a scaffold in de novo drug design or as a seed for virtual screening campaigns. De novo design involves the computational creation of novel molecular structures with desired properties, often starting from a basic scaffold. nih.govnih.gov Virtual screening, on the other hand, uses computational methods to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The absence of such studies suggests that this particular scaffold has not yet been extensively explored as a starting point for new therapeutic agents in published research.

Advanced Analytical Methodologies for Research on 3 Fluoro 4 Methanesulfonamidobenzamide

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating the target compound from reaction precursors, byproducts, and other impurities, as well as for quantifying its purity. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis and purification of non-volatile, thermally sensitive compounds like 3-Fluoro-4-methanesulfonamidobenzamide. Reverse-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In RP-HPLC, a non-polar stationary phase (commonly C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com

The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. The polarity of this compound, conferred by its amide and sulfonamide groups, dictates its retention time. Method development often involves optimizing mobile phase composition, pH (by adding modifiers like formic acid or phosphoric acid), flow rate, and column temperature to achieve efficient separation from potential impurities. researchgate.netsielc.com Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, set at a wavelength where the aromatic ring exhibits strong absorbance. For enhanced sensitivity and structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

Parameter Typical Value/Condition Purpose
Column C18, 250 mm x 4.6 mm, 5 µm Provides a non-polar stationary phase for reverse-phase separation.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile A polar mobile phase system. The gradient elution (varying %B) separates compounds based on polarity. nih.gov
Gradient 5% B to 95% B over 20 minutes Ensures elution of both polar and non-polar compounds.
Flow Rate 1.0 mL/min Controls the speed of the mobile phase and affects resolution and analysis time.
Column Temp. 30 °C Maintains consistent retention times and improves peak shape. researchgate.net
Detection UV at 254 nm The benzamide (B126) chromophore allows for sensitive detection at this wavelength.

| Injection Vol. | 10 µL | The volume of the sample introduced into the system. |

This table is illustrative. Actual parameters must be optimized for specific instrumentation and sample matrices.

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its relatively high molecular weight and the presence of polar functional groups (-NH2, -NHSO2-), which increase its boiling point and may lead to thermal degradation in the hot injector port. Sulfonamides can be prone to degradation in the GC system. researchgate.net

To overcome this, derivatization is often employed to convert the polar N-H groups into less polar, more volatile moieties. However, for purity assessment where the integrity of the original compound is key, GC is less commonly used than HPLC. When feasible, GC analysis is almost always coupled with mass spectrometry (GC-MS), where the mass spectrometer serves as a highly specific and sensitive detector, providing fragmentation data that aids in peak identification. mdpi.com The GC oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points. mdpi.com

Spectroscopic Characterization for Structural Confirmation

Once purified, spectroscopic methods are employed to confirm that the synthesized molecule has the correct atomic connectivity and structure.

NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments provide complementary information. Spectra are typically recorded in a deuterated solvent like DMSO-d₆, which can solubilize the compound and has characteristic solvent peaks that don't interfere with most analyte signals. cas.cz

¹H NMR: The proton NMR spectrum would reveal signals for each unique proton environment. The aromatic protons would appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns influenced by coupling to each other and to the neighboring fluorine atom. The two protons of the primary amide (-CONH₂) and the single proton of the sulfonamide (-NHSO₂) would likely appear as broad singlets, and their chemical shifts can be concentration-dependent. ripublication.comchemicalbook.com The methyl group (-SO₂CH₃) would appear as a sharp singlet in the upfield region (around δ 3.0-3.5 ppm).

¹³C NMR: The ¹³C NMR spectrum shows signals for each unique carbon atom. The carbonyl carbon of the amide is typically the most downfield signal (δ 165-175 ppm). redalyc.org Aromatic carbons appear in the δ 110-150 ppm range, with the carbon directly bonded to fluorine showing a large one-bond C-F coupling constant. nih.gov The methyl carbon is the most upfield signal.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a valuable experiment. It would show a single resonance for the fluorine atom, and its coupling to adjacent aromatic protons would confirm its position on the ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

Atom Type Predicted Chemical Shift (ppm) Multiplicity & Notes
¹H NMR
-CONH₂ ~8.0 and ~7.6 Two broad singlets (chemically distinct due to restricted rotation)
Aromatic CH ~7.5 - 8.2 Complex multiplets (3 protons, splitting influenced by H-H and H-F coupling)
-NHSO₂- ~10.0 Broad singlet
-SO₂CH₃ ~3.2 Singlet
¹³C NMR
C=O (Amide) ~168
C-F (Aromatic) ~155 (JC-F ≈ 245 Hz) Doublet due to one-bond coupling with ¹⁹F
Aromatic C ~115 - 145 Multiple signals, some showing smaller C-F couplings

These are predicted values based on typical ranges for functional groups and may vary from experimental results. cas.cznih.govspectrabase.com

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this one, and it is often operated in positive ion mode, detecting the protonated molecule [M+H]⁺. nih.govnih.gov

High-resolution mass spectrometry (HRMS) can determine the molecular mass with high accuracy, allowing for the calculation of an elemental formula that can distinguish it from other compounds with the same nominal mass. Tandem mass spectrometry (MS/MS) involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. For sulfonamides, common fragmentation pathways include the cleavage of the S-N bond and the neutral loss of sulfur dioxide (SO₂). nih.govresearchgate.net

Table 3: Expected Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio) Ion Formula Description
235.03 [C₈H₉FN₂O₃S + H]⁺ Protonated molecular ion ([M+H]⁺)
171.04 [C₈H₉FN₂O + H]⁺ Loss of SO₂ (64 Da) from the molecular ion nih.gov
156.02 [C₇H₆FO₂S]⁺ Cleavage of the S-N bond with loss of the benzamide group

Fragment m/z values are calculated for the most abundant isotopes.

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. When the compound is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting spectrum shows absorption bands corresponding to these vibrations.

For this compound, the IR spectrum would provide clear evidence for the key functional groups. The presence of two distinct N-H stretching bands in the 3100-3500 cm⁻¹ region would suggest a primary amide. A strong absorption around 1650-1680 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the amide group. researchgate.net The sulfonamide group is identified by two characteristic stretching vibrations for the S=O bonds, typically found near 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). ripublication.comnih.gov

Table 4: Characteristic Infrared Absorption Frequencies

Wavenumber (cm⁻¹) Functional Group Vibration Type
3450 - 3200 -NH₂ (Amide) & -NH- (Sulfonamide) N-H Stretch
3100 - 3000 Aromatic C-H C-H Stretch
1680 - 1650 C=O (Amide I) C=O Stretch
1620 - 1580 N-H (Amide II) N-H Bend
~1350 -SO₂- Asymmetric S=O Stretch ripublication.com
~1160 -SO₂- Symmetric S=O Stretch ripublication.com

UV-Visible Spectroscopy

Information regarding the UV-Visible spectroscopic analysis of this compound, including specific solvents used, absorption maxima (λmax), and molar absorptivity coefficients, is not available in published research. This type of analysis would be crucial for understanding the electronic transitions within the molecule and for developing quantitative analytical methods.

X-ray Crystallography for Solid-State Structure Determination

There are no publicly available crystallographic studies for this compound. Consequently, data on its crystal system, space group, unit cell dimensions, and other parameters derived from X-ray diffraction analysis could not be located. Such a study would provide definitive information on the three-dimensional arrangement of the atoms in the solid state.

Bioanalytical Method Development for Compound Quantification in Biological Matrices

No specific bioanalytical methods for the quantification of this compound in biological matrices such as plasma, urine, or tissue have been described in the scientific literature. The development of such methods, likely utilizing techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), would be essential for pharmacokinetic and metabolic studies.

Despite a comprehensive search for scientific literature on "this compound" and its derivatives, there is insufficient publicly available research to generate the detailed article as outlined in the user's request. Searches for this specific compound, as well as for closely related analogs such as "4-methanesulfonamidobenzamide" and "3-fluorobenzamide" derivatives, did not yield a body of work that would allow for a thorough exploration of the specified topics.

The existing literature is very general, touching upon broad concepts like lead optimization of sulfonamides or the synthesis of certain fluorinated benzamides. However, there is no specific research stream focused on a single compound or a series of derivatives that covers the required aspects of design principles, synthesis and characterization, comparative biological activity, structure-activity relationship expansion, and target selectivity probing.

Therefore, it is not possible to construct a scientifically accurate and informative article that strictly adheres to the provided, detailed outline. The necessary data from primary research articles, including data tables and detailed research findings, on "this compound" or a suitable proxy compound, is not available in the public domain.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Fluoro-4-methanesulfonamidobenzamide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves fluorination and sulfonamide functionalization. For example, fluorinated benzamide derivatives are synthesized via reductive amination using sodium borohydride or lithium aluminum hydride under anhydrous conditions . Purity optimization requires chromatography (e.g., silica gel column) and recrystallization in polar solvents like ethanol. Confirm purity via HPLC (≥98%) and characterize using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers address solubility challenges in bioactivity assays for this compound?

  • Methodological Answer : Solubility issues in aqueous buffers can be mitigated using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. Pre-solubilize the compound in DMSO before diluting in assay buffer. Validate solvent compatibility with control experiments to rule out solvent-induced artifacts .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : 19^{19}F NMR to confirm fluorine substitution (δ ~ -110 to -120 ppm) and 1^1H NMR for methanesulfonamido group protons (δ 2.8–3.2 ppm).
  • FT-IR : Peaks at ~1350 cm1^{-1} (S=O symmetric stretch) and ~1150 cm1^{-1} (S=O asymmetric stretch) for sulfonamide groups.
  • HRMS : Exact mass calculation (e.g., [M+H]+^+ for C8_8H9_9F1_1N1_1O2_2S1_1: theoretical 202.0342) .

Advanced Research Questions

Q. How can conflicting data on the compound’s enzyme inhibition potency be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, temperature) or enzyme isoforms. Standardize assays using reference inhibitors (e.g., acetazolamide for carbonic anhydrase) and validate with orthogonal methods (e.g., isothermal titration calorimetry). Perform kinetic studies (Ki_i, IC50_{50}) across multiple replicates to assess reproducibility .

Q. What strategies improve the metabolic stability of this compound in pharmacokinetic studies?

  • Methodological Answer : Modify the methanesulfonamido group via bioisosteric replacement (e.g., trifluoromethanesulfonamido) or introduce steric hindrance near metabolically labile sites. Use in vitro microsomal stability assays (human/rat liver microsomes) to screen derivatives. Monitor metabolites via LC-MS/MS .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., kinases, GPCRs). Use QSAR models to correlate structural features (e.g., logP, polar surface area) with activity. Validate predictions with in vitro binding assays .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for dose-response studies involving this compound?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (Hill slope ≈1). Report EC50_{50}/IC50_{50} values with 95% confidence intervals. Include positive/negative controls and account for solvent effects via normalization .

Q. How should researchers troubleshoot low yields in large-scale synthesis?

  • Methodological Answer : Optimize reaction stoichiometry (e.g., 1.2 equivalents of fluorinating agent) and monitor intermediates via TLC. Scale-up using flow chemistry to enhance heat/mass transfer. Purify via fractional distillation or preparative HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-methanesulfonamidobenzamide
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-methanesulfonamidobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.